molecular formula C21H25ClN2O4S B11336437 1-[(2-chlorobenzyl)sulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B11336437
M. Wt: 437.0 g/mol
InChI Key: BBQBZPNVQXYSAL-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and distinct substituents such as a chlorophenyl and an ethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with sodium methanesulfonate to form 2-chlorobenzyl methanesulfonate. This intermediate is then reacted with 4-ethoxyaniline to produce the desired compound through a series of nucleophilic substitution and amide formation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-chlorophenyl)methanesulfonyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide
  • 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide

Uniqueness

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-ETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both chlorophenyl and ethoxyphenyl groups provides distinct properties that differentiate it from similar compounds.

Properties

Molecular Formula

C21H25ClN2O4S

Molecular Weight

437.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O4S/c1-2-28-19-9-7-18(8-10-19)23-21(25)16-11-13-24(14-12-16)29(26,27)15-17-5-3-4-6-20(17)22/h3-10,16H,2,11-15H2,1H3,(H,23,25)

InChI Key

BBQBZPNVQXYSAL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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